molecular formula C17H13ClN4O2 B12173711 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B12173711
M. Wt: 340.8 g/mol
InChI Key: CSJSKEDXXRIFEL-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound that features a pyridazinone core with a chlorophenyl substituent and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-chloropyridine-2-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.

    Pyridazinones: Compounds with a pyridazinone core are also of interest due to their biological activities.

Uniqueness

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H13ClN4O2/c18-13-6-4-12(5-7-13)14-8-9-17(24)22(21-14)11-16(23)20-15-3-1-2-10-19-15/h1-10H,11H2,(H,19,20,23)

InChI Key

CSJSKEDXXRIFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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